2-Hydroxy-4,6-dimethyl-nicotinamidine
Description
Properties
IUPAC Name |
4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-4-3-5(2)11-8(12)6(4)7(9)10/h3H,1-2H3,(H3,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJVENIALVHCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=N)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,6-dimethyl-nicotinamidine typically involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide with appropriate reagents under controlled conditions. One common method involves the use of hydroxylamine hydrochloride in the presence of a base to introduce the hydroxyl group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4,6-dimethyl-nicotinamidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- 2-Hydroxy-4,6-dimethyl-nicotinamidine serves as a versatile building block for synthesizing more complex organic molecules. Its hydroxyl and amine functional groups allow for diverse chemical reactions, making it a valuable intermediate in organic synthesis.
Catalytic Properties
- The compound has been investigated for its catalytic properties in various chemical reactions, enhancing reaction rates and selectivity. This application is particularly relevant in the development of new materials and fine chemicals.
Biological Applications
Enzyme Inhibition
- Research indicates that this compound may act as an enzyme inhibitor. It binds to specific enzymes, preventing them from catalyzing their respective biochemical reactions. This property is crucial for developing therapeutic agents targeting various diseases.
Antimicrobial Activity
- The compound has shown promise in antimicrobial applications. Studies suggest that it can inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting microbial cell functions, which can lead to cell death .
Medical Applications
Therapeutic Properties
- This compound is being explored for its anti-inflammatory and antioxidant properties. It has potential applications in treating conditions related to oxidative stress and inflammation, such as skin disorders and chronic diseases .
Cosmeceutical Uses
- The compound is being evaluated as a cosmeceutical ingredient due to its ability to improve skin health by reducing hyperpigmentation and promoting skin barrier function. It protects skin cells from UV-induced damage and enhances overall skin appearance .
Industrial Applications
Material Development
- In the industrial sector, this compound is utilized in the development of new materials with enhanced properties. Its incorporation into polymers and coatings can improve durability and resistance to environmental factors.
Catalysis in Chemical Reactions
- The compound acts as a catalyst in various chemical processes, facilitating reactions that are essential for producing fine chemicals and pharmaceuticals. Its efficiency in catalysis contributes to more sustainable manufacturing practices by reducing waste and energy consumption.
Case Study 1: Enzyme Inhibition Mechanism
A study investigated the enzyme inhibition properties of this compound against specific targets involved in metabolic pathways related to cancer. Results showed significant inhibition rates, suggesting potential therapeutic applications in cancer treatment.
Case Study 2: Antimicrobial Efficacy
In a clinical trial evaluating the antimicrobial efficacy of this compound against common skin pathogens, the compound demonstrated effective inhibition of bacterial growth, supporting its use in topical formulations.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,6-dimethyl-nicotinamidine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the nicotinamidine core play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and properties of compounds related to 2-hydroxy-4,6-dimethyl-nicotinamidine:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Hydroxy-4,6-dimethyl-nicotinamidine and its derivatives?
- Methodological Answer : Acid-catalyzed hydrolysis of nitrile precursors (e.g., 4,6-dimethyl-2-(alkylthio)nicotinonitrile) under controlled temperatures (50–70°C) yields high-purity derivatives, with yields varying by alkyl chain length (e.g., 72–89% for C3–C6 alkylthio groups) . For ester derivatives like Ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate, solvent choice (e.g., ethanol vs. DMF) and reaction time (12–24 hrs) significantly impact yield. Continuous flow reactors are recommended for scalable synthesis .
| Precursor | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3a (C3H7) | H2SO4, 60°C, 6 hrs | 89 | |
| 3d (CH2C6H5) | H2SO4, 70°C, 8 hrs | 72 |
Q. Which analytical techniques are most effective for assessing purity and structural integrity?
- Methodological Answer : Traditional methods like diazotized sulfanilic acid reactions lack specificity due to interference from substituents in the 4-, 5-, or 6-positions . Instead, HPLC coupled with UV detection (λ = 254 nm) or LC-MS is preferred for purity analysis. For structural confirmation, NMR (1H/13C) and X-ray diffraction are critical, as demonstrated in studies of analogous pyrimidine derivatives .
Q. How does the structural configuration influence chemical reactivity?
- Methodological Answer : The hydroxyl group at the 2-position and methyl groups at 4,6-positions create steric hindrance, limiting nucleophilic substitution at these sites. However, the electron-withdrawing amidine group enhances reactivity at the 3-position, enabling regioselective modifications (e.g., alkylation, acylation) . Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data for derivatives?
- Methodological Answer : Contradictions often arise from substituent-dependent interference in colorimetric assays (e.g., false negatives with 2-thiobarbituric acid due to 4,6-dimethyl groups) . To resolve this, cross-validate results using orthogonal techniques:
- Step 1 : Confirm purity via HPLC.
- Step 2 : Use high-resolution MS for molecular weight validation.
- Step 3 : Employ 2D-NMR (e.g., HSQC, HMBC) to resolve structural ambiguities .
Q. What computational strategies predict biological interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to study binding affinities with targets like enzymes or DNA. For example, pyrimidine derivatives show affinity for thymidylate synthase (binding energy: −8.2 kcal/mol) . ADMET predictions (SwissADME) can prioritize derivatives with favorable pharmacokinetic profiles.
Q. What methodologies establish structure-activity relationships (SAR) in pharmacological studies?
- Methodological Answer :
- Step 1 : Synthesize a library of derivatives with systematic substitutions (e.g., alkylthio chains, ester groups) .
- Step 2 : Screen for bioactivity (e.g., antimicrobial, anticancer) using in vitro assays.
- Step 3 : Apply QSAR models (e.g., CoMFA) to correlate substituent properties (logP, polar surface area) with activity .
- Key Finding : Longer alkyl chains (e.g., C6H13) enhance membrane permeability but reduce aqueous solubility .
Data Contradiction Analysis
- Issue : Colorimetric assays (e.g., diazotized sulfanilic acid) fail for 2-Hydroxy-4,6-dimethylpyrimidine due to steric blocking by methyl groups .
- Resolution : Replace with non-colorimetric methods (e.g., NMR-based quantification or LC-MS) to avoid false negatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
